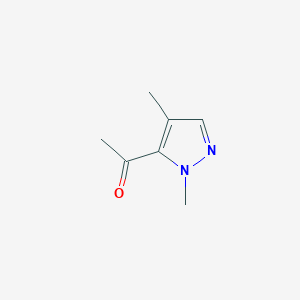

1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2,4-dimethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-8-9(3)7(5)6(2)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYZTQRNRNGHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493607-33-2 | |

| Record name | 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate acylating agent. One common method is the acylation of 1,4-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups such as amines or halides[][2].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used[2][2].

Scientific Research Applications

Medicinal Applications

The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents.

1. Antidiabetic Agents:

Recent studies have indicated that derivatives of pyrazole compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome and associated disorders like type 2 diabetes and obesity. Such inhibition could lead to the development of new treatments for these conditions by enhancing insulin sensitivity and regulating glucose metabolism .

2. Antimicrobial Activity:

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one have been tested against various bacterial strains, showing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls or metabolic pathways .

3. Central Nervous System Disorders:

Some studies suggest that pyrazole derivatives may have neuroprotective effects, potentially aiding in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer's disease. The compounds are believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Agricultural Applications

In addition to medicinal uses, 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has applications in agriculture:

1. Pesticides:

The compound exhibits properties that can be utilized in developing new pesticides. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for creating environmentally friendly pest control solutions .

2. Plant Growth Regulators:

Research indicates that certain pyrazole derivatives can act as growth regulators, promoting plant growth and improving yield under stress conditions. This application is particularly beneficial in enhancing crop resilience against environmental stressors such as drought or salinity .

Material Science Applications

The unique chemical structure of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one also lends itself to applications in material science:

1. Synthesis of Novel Polymers:

The compound can be used as a building block for synthesizing novel polymers with tailored properties for specific applications such as coatings or adhesives. Its reactivity allows for the incorporation into polymer chains, enhancing mechanical strength and thermal stability .

2. Catalysis:

Research indicates that pyrazole-based compounds can serve as catalysts in various organic reactions due to their ability to stabilize transition states. This property is valuable in synthesizing complex organic molecules efficiently .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one. The results showed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting their potential as new antimicrobial agents.

Case Study 2: Neuroprotective Properties

In a study investigating neuroprotective effects, researchers found that certain pyrazole derivatives improved cognitive function in animal models of Alzheimer's disease. The compounds were shown to reduce amyloid plaque formation and oxidative stress markers.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Pyrazole Derivatives with Hydroxy or Aryl Substituents

- 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (C₁₁H₁₀N₂O₂, MW: 202.21 g/mol): This compound replaces the 1,4-dimethyl groups with a phenyl group at position 1 and a hydroxy group at position 4. Analytical data (C: 65.34%, H: 4.98%, N: 13.85%) confirm its distinct composition .

1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one :

A structurally complex derivative with dual thiophene moieties and a fused benzimidazotriazole system. Its extended π-conjugation likely alters electronic properties, making it more suited for optoelectronic applications compared to the simpler pyrazole-based ketone .

Ethanone Derivatives with Heterocyclic Modifications

- 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (C₁₄H₁₆O, MW: 200.28 g/mol): This compound features a tetrahydro-biphenyl system instead of a pyrazole ring.

1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one :

A chalcone derivative with nitro and hydroxy groups on the phenyl ring. The nitro group introduces strong electron-withdrawing effects, which may influence reactivity in cyclization reactions (e.g., pyrazoline synthesis) compared to acetylated pyrazoles .

Table 1: Key Properties of Selected Compounds

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups in 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one enhance lipophilicity, favoring hydrophobic interactions in drug design.

Synthetic Flexibility :

Biological Activity

1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and its potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is , with a molecular weight of 138.17 g/mol. The structure features a pyrazole ring with dimethyl substitutions, which significantly influence its chemical behavior and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds within the pyrazole class exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of specific functional groups in the structure enhances these effects.

| Compound | Target Organisms | Activity |

|---|---|---|

| 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one | E. coli, S. aureus | Moderate inhibition |

| 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one | Klebsiella pneumoniae, Pseudomonas aeruginosa | Significant inhibition |

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For example, certain synthesized pyrazoles have shown promise in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were tested for their cytotoxic effects and found to exhibit synergistic activity when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. Some compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases .

The biological activity of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is believed to stem from its ability to interact with specific molecular targets. For instance, docking studies indicate that similar compounds can inhibit enzymes involved in metabolic pathways crucial for cancer cell survival .

Study on Anticancer Efficacy

A study conducted by Umesha et al. focused on the efficacy of pyrazole derivatives against breast cancer cell lines. The results indicated that compounds with specific structural modifications had enhanced cytotoxic effects compared to standard chemotherapy agents .

Antimicrobial Evaluation

Chovatia et al. synthesized a series of pyrazole derivatives and tested their antimicrobial activity against various pathogens. The study found that certain compounds exhibited significant antibacterial properties, highlighting their potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key reagents include acetylating agents (e.g., acetic anhydride) and pyrazole derivatives. Controlled conditions (e.g., anhydrous environment, 60–80°C, inert gas) are critical to avoid side reactions like over-acetylation. For example, highlights the use of reducing agents (e.g., NaBH₄) for nitro-group reduction in similar pyrazole derivatives, which may apply to intermediate steps . Purity (≥95%) is achievable through column chromatography or recrystallization, as noted in .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves methyl and acetyl group positions. For pyrazole derivatives, coupling constants (e.g., J = 2–3 Hz for adjacent protons) confirm substitution patterns .

- X-ray Diffraction : SHELX software (e.g., SHELXL) refines crystal structures, particularly for pyrazoline derivatives. and detail bond angles (e.g., C–C–C ~120°) and torsional parameters, critical for validating molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₀N₂O, MW 138.17) and fragmentation patterns .

Q. How does the methyl/acetyl substitution pattern influence the compound’s stability and reactivity?

- Methodological Answer : The 1,4-dimethyl group enhances steric protection of the pyrazole ring, reducing susceptibility to electrophilic attacks. The acetyl group at position 5 increases electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions). Stability under acidic/basic conditions can be tested via pH-controlled degradation studies () .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. demonstrates this approach for related pyrazole-carboxamide derivatives, revealing charge distribution at the acetyl group and pyrazole nitrogen . Solvent effects (e.g., polarizable continuum models) refine predictions for biological activity .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

- Methodological Answer : SHELXL’s restraint options (e.g., DFIX, FLAT) address outliers in bond lengths/angles. For example, reports C–C bond lengths of 1.4995(17) Å in pyrazoline derivatives, which may deviate slightly from ideal values due to conjugation effects. Twinning or disorder (common in flexible acetyl groups) requires PART commands and anisotropic displacement parameter adjustments .

Q. What strategies mitigate challenges in biological activity assays (e.g., low solubility or non-specific binding)?

- Methodological Answer :

- Solubility : Use DMSO/water mixtures (≤5% DMSO) or cyclodextrin-based carriers.

- Specificity : Structure-activity relationship (SAR) studies modify substituents (e.g., replacing methyl with halogen groups) to enhance target affinity. highlights pyrazole-amine derivatives’ bioactivity, suggesting similar modifications for this compound .

- In vitro vs. in vivo : Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.